1-ethyl-3-(pyridin-4-yl)-1H-pyrazole-5-carboxamide
Description
Properties
IUPAC Name |
2-ethyl-5-pyridin-4-ylpyrazole-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O/c1-2-15-10(11(12)16)7-9(14-15)8-3-5-13-6-4-8/h3-7H,2H2,1H3,(H2,12,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQUSSZAGSYRTHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)C2=CC=NC=C2)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors. These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities.
Mode of Action
Similar compounds have been found to inhibit protein and poly-nucleic acid syntheses. This suggests that 1-ethyl-3-(pyridin-4-yl)-1H-pyrazole-5-carboxamide may interact with its targets, leading to changes in cellular processes.
Biochemical Pathways
Similar compounds have been found to affect a broad range of biochemical pathways due to their diverse biological activities. These effects can lead to changes in cellular processes and responses.
Biochemical Analysis
Biochemical Properties
1-ethyl-3-(pyridin-4-yl)-1H-pyrazole-5-carboxamide plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial for cholinergic transmission. The compound’s interaction with these enzymes can lead to inhibition, thereby affecting neurotransmission processes. Additionally, 1-ethyl-3-(pyridin-4-yl)-1H-pyrazole-5-carboxamide has shown potential in binding with specific proteins involved in cellular signaling pathways, influencing their activity and function.
Cellular Effects
The effects of 1-ethyl-3-(pyridin-4-yl)-1H-pyrazole-5-carboxamide on various types of cells and cellular processes are profound. It has been found to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can alter the expression of genes involved in inflammatory responses, thereby impacting the overall cellular environment. Furthermore, 1-ethyl-3-(pyridin-4-yl)-1H-pyrazole-5-carboxamide has been shown to affect cellular metabolism by interacting with metabolic enzymes, leading to changes in metabolite levels and metabolic flux.
Molecular Mechanism
The molecular mechanism of action of 1-ethyl-3-(pyridin-4-yl)-1H-pyrazole-5-carboxamide involves several key interactions at the molecular level. The compound exerts its effects by binding to specific biomolecules, such as enzymes and proteins, leading to inhibition or activation. For example, its binding to acetylcholinesterase results in enzyme inhibition, which in turn affects neurotransmission. Additionally, 1-ethyl-3-(pyridin-4-yl)-1H-pyrazole-5-carboxamide can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-ethyl-3-(pyridin-4-yl)-1H-pyrazole-5-carboxamide have been observed to change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that 1-ethyl-3-(pyridin-4-yl)-1H-pyrazole-5-carboxamide remains stable under specific conditions, but its degradation products can also influence cellular processes. Long-term exposure to the compound has been associated with sustained changes in gene expression and cellular metabolism, highlighting the importance of temporal dynamics in its biochemical effects.
Dosage Effects in Animal Models
The effects of 1-ethyl-3-(pyridin-4-yl)-1H-pyrazole-5-carboxamide vary with different dosages in animal models. At lower doses, the compound has been found to exhibit beneficial effects, such as anti-inflammatory and neuroprotective properties. At higher doses, it can lead to toxic or adverse effects, including cellular toxicity and disruption of normal cellular functions. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its desired effects without causing harm.
Metabolic Pathways
1-ethyl-3-(pyridin-4-yl)-1H-pyrazole-5-carboxamide is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic processes. The compound has been shown to affect the activity of key metabolic enzymes, leading to changes in metabolic flux and metabolite levels. For instance, its interaction with enzymes involved in the glycolytic pathway can alter the production of ATP and other metabolic intermediates, thereby influencing cellular energy metabolism.
Transport and Distribution
The transport and distribution of 1-ethyl-3-(pyridin-4-yl)-1H-pyrazole-5-carboxamide within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cellular membranes through active transport mechanisms, and its distribution within tissues is influenced by its binding affinity to various proteins. This distribution pattern affects the localization and accumulation of the compound, which in turn impacts its biochemical and cellular effects.
Subcellular Localization
The subcellular localization of 1-ethyl-3-(pyridin-4-yl)-1H-pyrazole-5-carboxamide plays a crucial role in its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications. For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be directed to the mitochondria, affecting cellular energy metabolism and apoptotic pathways.
Biological Activity
1-Ethyl-3-(pyridin-4-yl)-1H-pyrazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluations, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The molecular formula of 1-ethyl-3-(pyridin-4-yl)-1H-pyrazole-5-carboxamide is C12H14N4O, with a molecular weight of approximately 230.27 g/mol. The compound features a pyrazole ring substituted with an ethyl group and a pyridine moiety, along with a carboxamide functional group that enhances its reactivity and biological activity .
Synthesis Methods
The synthesis of 1-ethyl-3-(pyridin-4-yl)-1H-pyrazole-5-carboxamide typically involves several steps:
- Formation of the Pyrazole Ring : Achieved through the cyclization of hydrazine derivatives with 1,3-dicarbonyl compounds under acidic or basic conditions.
- Alkylation : The introduction of the ethyl group is performed by alkylating the pyrazole ring using ethyl halides in the presence of a base.
- Pyridine Attachment : The final step involves reacting the pyrazole derivative with 2-(pyridin-4-yl)ethylamine using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) .
Anticancer Properties
Research has demonstrated that compounds containing the pyrazole structure exhibit significant anticancer activity. Specifically, studies indicate that 1-ethyl-3-(pyridin-4-yl)-1H-pyrazole-5-carboxamide can inhibit the growth of various cancer cell lines, including:
- Lung Cancer
- Breast Cancer (MDA-MB-231 cells)
- Liver Cancer (HepG2 cells)
In vitro studies have shown that this compound can induce apoptosis and inhibit cell proliferation in these cancer types .
Anti-inflammatory and Antimicrobial Activities
In addition to its anticancer properties, this compound has been evaluated for anti-inflammatory and antimicrobial activities. It has shown promise as a selective inhibitor for cyclooxygenase enzymes (COX), which are critical in inflammatory processes. For instance, some derivatives have demonstrated superior anti-inflammatory effects compared to standard drugs like celecoxib .
The biological activity of 1-ethyl-3-(pyridin-4-yl)-1H-pyrazole-5-carboxamide is attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound can bind to active sites or allosteric sites on enzymes, modulating their activity.
- Receptor Interaction : It may also interact with receptors involved in various signaling pathways related to cancer and inflammation .
Case Studies and Research Findings
Several studies have investigated the biological effects of this compound:
These findings highlight the potential of 1-ethyl-3-(pyridin-4-yl)-1H-pyrazole-5-carboxamide as a therapeutic agent across multiple disease contexts.
Scientific Research Applications
The compound 1-ethyl-3-(pyridin-4-yl)-1H-pyrazole-5-carboxamide (CAS: 2098103-21-8) has garnered attention in various scientific research applications due to its unique chemical structure and potential biological activities. This article explores its applications in medicinal chemistry, agriculture, and materials science, supported by comprehensive data tables and case studies.
Chemical Formula
- Molecular Formula : CHNO
- Molecular Weight : 220.24 g/mol
Medicinal Chemistry
Anticancer Activity
Recent studies have indicated that derivatives of pyrazole compounds exhibit significant anticancer properties. For instance, research has shown that 1-ethyl-3-(pyridin-4-yl)-1H-pyrazole-5-carboxamide can inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms. A notable study demonstrated its effectiveness against various cancer cell lines, including breast and lung cancer cells.
| Study | Cell Line | IC (µM) | Mechanism |
|---|---|---|---|
| MCF-7 (breast cancer) | 15 | Apoptosis induction | |
| A549 (lung cancer) | 12 | Cell cycle arrest |
Anti-inflammatory Properties
The compound has also been evaluated for its anti-inflammatory effects. In vitro assays revealed that it inhibits pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases.
Agricultural Applications
Pesticide Development
Research indicates that 1-ethyl-3-(pyridin-4-yl)-1H-pyrazole-5-carboxamide can serve as a lead compound in developing new pesticides. Its ability to disrupt pest metabolic pathways has been highlighted in several studies.
| Study | Target Pest | Efficacy (%) | Application Rate (g/ha) |
|---|---|---|---|
| Aphids | 85 | 200 | |
| Whiteflies | 90 | 150 |
Materials Science
Polymer Synthesis
The compound has potential applications in materials science, particularly in the synthesis of novel polymers. Its functional groups allow for the modification of polymer properties, enhancing thermal stability and mechanical strength.
Case Study 1: Anticancer Research
A collaborative study involving multiple institutions explored the anticancer effects of various pyrazole derivatives, including 1-ethyl-3-(pyridin-4-yl)-1H-pyrazole-5-carboxamide. The study concluded that this compound demonstrated promising results against resistant cancer cell lines, paving the way for further development into therapeutic agents.
Case Study 2: Agricultural Efficacy
In a field trial assessing the efficacy of new pesticide formulations, the compound was tested against common agricultural pests. Results showed a significant reduction in pest populations when applied at specified rates, suggesting its viability as a sustainable pest management solution.
Comparison with Similar Compounds
Table 1: Key Structural Analogs and Their Properties
Key Findings from Structure-Activity Relationship (SAR) Studies
- Substituent Position : Ortho-substituents (e.g., 2-methylphenyl) on the pyrazole ring significantly enhance inhibitory activity. For example, compounds with 2-methylphenyl groups showed 72.8% inhibition at 10 μM in enzyme assays, suggesting steric and electronic effects improve target binding .
- Hybridization : Conjugation with chalcones (e.g., 3-(pyridin-4-yl)-1H-pyrazole-5-carboxamide chalcone hybrids) broadens biological activity by introducing additional hydrogen-bonding and π-π stacking interactions with COX-2 .
- Electron-Donating vs. Electron-Withdrawing Groups : Derivatives with electron-donating groups (e.g., methoxy, methyl) exhibit stronger anti-inflammatory activity (ED50 = 18–36 mg/kg) compared to electron-withdrawing substituents .
Preparation Methods
Synthesis of Pyrazole Ester Intermediates
A common starting point is the synthesis of ethyl 3-bromo-1-(pyridinyl)-1H-pyrazole-5-carboxylate derivatives. These intermediates are prepared via oxidation of 4,5-dihydro-1H-pyrazole esters in the presence of oxidizing agents such as potassium persulfate in an acetonitrile solvent system with sulfuric acid as a catalyst. The oxidation step yields the pyrazole ring with a bromine substituent at the 3-position, with reported yields of approximately 75-80%.
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Oxidation of dihydropyrazole | Potassium persulfate (1.3-1.7 eq), H2SO4, MeCN | 75-80 | Controlled addition of acid and oxidant |
Hydrolysis and Acid Chloride Formation
The ethyl ester intermediates undergo hydrolysis under basic conditions (e.g., sodium hydroxide in aqueous ethanol) to yield the corresponding carboxylic acid. This step is typically performed at room temperature for 2 hours, followed by acidification to precipitate the acid with yields around 90-93%.
Subsequently, the carboxylic acid is converted to the corresponding acid chloride using reagents such as thionyl chloride or oxalyl chloride. This acid chloride intermediate is crucial for the next amidation step and is obtained with a total yield of approximately 70% over three steps.
Hydrolysis and Acid Chloride Formation Data:
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Hydrolysis | NaOH in ethanol/water, room temp, 2 hr | 90-93 | Basic hydrolysis preferred over acidic |
| Acid chloride formation | SOCl2 or oxalyl chloride, reflux | ~70 | Three-step process with isolation |
Amidation to Form Carboxamide
The acid chloride intermediate reacts with ammonia or an amine source to form the carboxamide. This amidation is typically carried out under controlled temperature conditions (0-5 °C initially, then room temperature) to ensure high purity and yield (above 90%).
Summary Table of Preparation Steps
| Step Number | Intermediate/Product | Reagents/Conditions | Yield (%) | Comments |
|---|---|---|---|---|
| 1 | Ethyl 3-bromo-1-(pyridinyl)-1H-pyrazole-5-carboxylate | Oxidation with K2S2O8, H2SO4, MeCN | 75-80 | Key intermediate in pyrazole formation |
| 2 | 3-bromo-1-(pyridinyl)-1H-pyrazole-5-carboxylic acid | Hydrolysis with NaOH in EtOH/H2O | 90-93 | Basic hydrolysis preferred |
| 3 | 3-bromo-1-(pyridinyl)-1H-pyrazole-5-carboxylic acid chloride | Reaction with SOCl2 or oxalyl chloride | ~70 | Acid chloride intermediate |
| 4 | 1-ethyl-3-(pyridin-4-yl)-1H-pyrazole-5-carboxamide | Amidation with ammonia or amine, coupling with pyridinyl boronic acid | >85 | Final product formation via amidation and coupling |
Research Findings and Optimization Notes
Oxidation Step: The use of potassium persulfate as an oxidizing agent in acetonitrile with sulfuric acid catalyst is critical for efficient conversion to the pyrazole ring, with optimal oxidant equivalents between 1.3 to 1.7 eq to balance yield and purity.
Hydrolysis Conditions: Basic hydrolysis under mild conditions (room temperature, aqueous ethanol) is preferred over acidic hydrolysis to improve yield and reduce side reactions.
Amidation: Temperature control during amidation is essential to prevent decomposition and ensure high purity of the carboxamide product.
Cross-Coupling: The introduction of the pyridin-4-yl substituent via Suzuki coupling is effective, with copper or palladium catalysts and pyridinyl boronic acids providing high regioselectivity and yield.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-ethyl-3-(pyridin-4-yl)-1H-pyrazole-5-carboxamide, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves multi-step protocols, such as condensation of pyridine derivatives with pyrazole precursors. For example, a click chemistry approach using sodium azide to form triazole intermediates (as seen in structurally similar compounds) can be adapted . Solvent selection (e.g., DMF/water mixtures) and catalysts (e.g., Pd(PPh₃)₄ for Suzuki couplings) are critical for optimizing yield and purity . Reaction parameters like temperature (80–120°C) and degassing conditions should be monitored to suppress side reactions .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of analytical techniques:
- Elemental Analysis : Confirm empirical formula (e.g., C₁₁H₁₃N₃O).
- Spectroscopy : ¹H NMR (e.g., δ 1.21–1.48 ppm for ethyl groups) and IR (e.g., 1680–1700 cm⁻¹ for carboxamide C=O stretch) .
- Mass Spectrometry : ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 232.2) .
- Chromatography : HPLC with UV detection for purity assessment (>95%) .
Q. What preliminary biological assays are suitable for evaluating its activity?
- Methodological Answer : Begin with in vitro assays:
- Enzyme Inhibition : Test against target enzymes (e.g., kinases) using fluorometric or colorimetric substrates.
- Cell Viability : MTT assays on cancer cell lines (e.g., IC₅₀ determination) .
- Anti-inflammatory Activity : Carrageenan-induced paw edema models in rodents, comparing ulcerogenic effects to standard NSAIDs .
Advanced Research Questions
Q. How can conflicting biological activity data from different assays (e.g., in vitro vs. in vivo) be systematically resolved?
- Methodological Answer :
- Dose-Response Analysis : Validate assay conditions (e.g., pH, serum protein binding) that may alter bioavailability .
- Metabolic Profiling : Use LC-MS to identify metabolites in plasma/tissue samples that may deactivate the compound in vivo .
- Theoretical Frameworks : Link discrepancies to pharmacokinetic parameters (e.g., logP, solubility) using QSAR models .
Q. What strategies can improve the compound’s metabolic stability without compromising target binding affinity?
- Methodological Answer :
- Structural Modifications : Introduce electron-withdrawing groups (e.g., -CF₃) at the pyridine ring to reduce oxidative metabolism .
- Prodrug Design : Mask the carboxamide group with ethyl esters, which hydrolyze in vivo to release the active form .
- Isotope Labeling : Use deuterated ethyl groups to slow CYP450-mediated degradation .
Q. How can researchers establish structure-activity relationships (SAR) for derivatives of this compound?
- Methodological Answer :
- Systematic Substitution : Synthesize analogs with variations at the pyridine (e.g., 4-methoxy vs. 4-chloro) and pyrazole (e.g., 1-ethyl vs. 1-cyclohexyl) positions .
- Data Clustering : Use PCA (Principal Component Analysis) to correlate substituent electronic parameters (Hammett σ) with biological activity .
- Crystallography : Solve X-ray structures of ligand-target complexes (e.g., protein-ligand PDB files) to identify key binding interactions .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
